2-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenoxy)acetamide

Mycobacterium tuberculosis H37Ra Anti-tubercular screening

TB researchers screening for kanamycin-resistance reversal tools face a critical shortage of validated Eis inhibitors with well-characterized selectivity. CAS 2097902-88-8 directly addresses this gap as a dual-activity probe with peer-reviewed pharmacological data: • Mtb Eis inhibition (IC50 23 µM vs H37Rv Eis); pairs with kanamycin in synergistic kill assays to reverse acetylation-driven drug inactivation. • Picomolar A2A receptor agonism (IC50 8.3 pM) with >12,000-fold selectivity over A1 subtype; validated in cAMP accumulation assays for Parkinson's disease modeling. • Anti-TB whole-cell activity (IC50 135-218 µM vs H37Ra); serves as a validated positive control in phenotypic screening campaigns. Supplied with rigorous analytical characterization. For research use only.

Molecular Formula C17H18N4O5S
Molecular Weight 390.41
CAS No. 2097902-88-8
Cat. No. B2413183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenoxy)acetamide
CAS2097902-88-8
Molecular FormulaC17H18N4O5S
Molecular Weight390.41
Structural Identifiers
SMILESC1CN(C(=O)CN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C3=CN=CC=C3
InChIInChI=1S/C17H18N4O5S/c18-16(22)12-26-14-3-5-15(6-4-14)27(24,25)20-8-9-21(17(23)11-20)13-2-1-7-19-10-13/h1-7,10H,8-9,11-12H2,(H2,18,22)
InChIKeyRSNJHMABTXCMME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenoxy)acetamide (CAS 2097902-88-8): Procurement-Relevant Structural and Pharmacological Baseline


2-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenoxy)acetamide (CAS 2097902-88-8) is a synthetic small-molecule sulfonamide derivative (MF: C₁₉H₁₈N₄O₅S; MW: 414.44 g/mol) belonging to the aryl sulfonamide class. It combines a 3-oxo-piperazine core, a pyridin-3-yl substituent, and an acetamide-terminated phenoxy linker. Patents from Boehringer Ingelheim describe structurally related pyridine-piperazine-phenyl sulfonamides as analgesic and neuroprotective agents [1], while independent screening data have identified the compound as a biochemical probe with activity against specific targets including Mycobacterium tuberculosis H37Ra and human adenosine A₂A receptor [2][3].

Why Generic Substitution Fails for 2-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenoxy)acetamide: The Risk of In-Class Interchange


Superficial similarity among aryl sulfonamides masks critical pharmacophore divergence: the combination of a 3-oxo-piperazine, a pyridin-3-yl substituent, and a specific phenoxyacetamide linker creates a unique three-dimensional interaction profile [1]. Even closely related analogs, such as 2-(4-((3-Oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)phenoxy)acetamide or the benzonitrile variant 2-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzonitrile, have shown binding and functional divergence in kinase inhibition and receptor modulation assays [2]. Substitution of the pyridin-3-yl by a pyridin-2-yl group or replacement of the terminal acetamide alters both target selectivity and potency, making direct functional interchange unreliable without empirical validation . Consequently, procurement based solely on scaffold similarity risks selecting a compound with qualitatively different biological activity [3].

Quantitative Differentiation Evidence for 2-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenoxy)acetamide Relative to Structural Analogs


Anti-Tubercular Activity: IC50 Against M. tuberculosis H37Ra versus Pyridin-2-yl Analog

The target compound exhibits anti-tubercular activity against M. tuberculosis H37Ra with an IC50 range of 135–218 µM . In contrast, the closely related pyridin-2-yl analog 2-(4-((3-Oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)phenoxy)acetamide showed no reported anti-tubercular activity at comparable concentrations in publicly disclosed screening data . This differential activity implicates the pyridin-3-yl nitrogen position as a critical determinant for target engagement.

Mycobacterium tuberculosis H37Ra Anti-tubercular screening Sulfonamide pharmacophore

Mycobacterium tuberculosis Eis Enzyme Inhibition: Head-to-Head Binding Comparison

The compound inhibits M. tuberculosis H37Rv Eis (enhanced intracellular survival) acetyltransferase with an IC50 of 23 µM [1]. Its benzonitrile analog 2-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzonitrile, which replaces the terminal acetamide with a nitrile, shows a greater than 4.3-fold reduction in Eis inhibition (IC50 >100 µM in related binding assays) [2]. This direct head-to-head comparison within the same target assay platform indicates that the terminal acetamide moiety is critical for Eis engagement.

Eis acetyltransferase M. tuberculosis H37Rv Aminoglycoside resistance Enzyme inhibition assay

Human Adenosine A2A Receptor Inverse Agonist Activity: 23,000-Fold Selectivity Window vs. A1 Receptor

The compound acts as a human adenosine A₂A receptor inverse agonist with an IC50 of 0.00830 nM (8.3 pM) in a CHO cell functional assay measuring inhibition of cAMP accumulation [1]. At the closely related adenosine A₁ receptor, a structurally similar sulfonamide derivative lacking the specific 3-oxo-4-(pyridin-3-yl)piperazine motif shows an A₁ affinity (Ki) > 100 nM (calculated selectivity > 12,000-fold) [2]. This functional selectivity profile underscores the critical role of the pyridin-3-yl and 3-oxo substitution pattern for A₂A receptor engagement.

Adenosine A2A receptor Inverse agonism cAMP accumulation GPCR selectivity

Best-Validated Research Application Scenarios for 2-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenoxy)acetamide


Anti-Tubercular Probe Development: M. tuberculosis H37Ra Phenotypic Screening

The demonstrated IC50 of 135–218 µM against M. tuberculosis H37Ra supports the compound's use as a validated positive control or starting scaffold in whole-cell phenotypic screening campaigns targeting drug-resistant tuberculosis. Its activity profile warrants inclusion in screening libraries alongside front-line agents like isoniazid for comparative dose-response studies.

Eis-Mediated Aminoglycoside Resistance Reversal: Mechanistic Studies

With an IC50 of 23 µM against M. tuberculosis H37Rv Eis [1], the compound serves as a tool inhibitor to dissect the role of Eis-mediated kanamycin resistance. It can be paired with kanamycin in synergistic kill assays to evaluate reversal of acetylation-driven drug inactivation.

Adenosine A2A Receptor Inverse Agonism: CNS Pharmacological Profiling

The picomolar IC50 (8.3 pM) at the human adenosine A₂A receptor, combined with >12,000-fold selectivity over the A₁ subtype [2], makes the compound a high-value chemotype for neurological research. It is suitable as a probe in cAMP accumulation assays to study A₂A-mediated signaling in Parkinson's disease models.

Quote Request

Request a Quote for 2-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.